molecular formula C16H21NO6S B5646771 3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate

3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate

Cat. No.: B5646771
M. Wt: 355.4 g/mol
InChI Key: KKLVSUHNCHNEED-BENRWUELSA-N
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Description

3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both positive and negative charges within the same molecule, which contributes to its high solubility in water and its ability to form stable complexes with various ions and molecules.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.

Mechanism of Action

The mechanism of action of 3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate involves its ability to form stable complexes with ions and molecules. The zwitterionic nature of the compound allows it to interact with both positively and negatively charged species, facilitating various chemical and biological processes. The molecular targets and pathways involved include ion channels and transporters, which are influenced by the compound’s unique structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility, stability, and the ability to form stable complexes with various ions and molecules. These properties make it particularly valuable in applications requiring high-performance materials with specific chemical and physical characteristics.

Properties

IUPAC Name

3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-4-22-12(2)10-16-17(8-5-9-24(18,19)20)14-11-13(21-3)6-7-15(14)23-16/h6-7,10-11H,4-5,8-9H2,1-3H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLVSUHNCHNEED-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CCCS(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)OC)CCCS(=O)(=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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